molecular formula C15H24N2O B1351572 [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 626217-82-1

[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B1351572
CAS No.: 626217-82-1
M. Wt: 248.36 g/mol
InChI Key: UMEYLXKJXCYVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a piperidine ring

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel piperidine-based compounds.

Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various receptors.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Amidation Reaction: The 4-methoxyphenylacetyl chloride is then reacted with 1-methylpiperidine in the presence of a base such as triethylamine to form the desired amide intermediate.

    Reduction: The final step involves the reduction of the amide intermediate using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine
  • [1-(4-Hydroxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine
  • [1-(4-Chloro-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from its analogs, such as the hydroxy or chloro derivatives, which have different electronic and steric characteristics.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12(13-4-6-15(18-3)7-5-13)16-14-8-10-17(2)11-9-14/h4-7,12,14,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEYLXKJXCYVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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